REACTION_SMILES
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[Al+3:2].[CH2:30]1[O:31][CH2:32][CH2:33][CH2:34]1.[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[N+:7]([O-:8])(=[O:9])[c:10]1[cH:11][cH:12][c:13]([CH:16]=[CH:17][c:18]2[cH:19][c:20]([O:28][CH3:29])[c:21]([O:26][CH3:27])[c:22]([O:24][CH3:25])[cH:23]2)[cH:14][cH:15]1>>[NH2:7][c:10]1[cH:11][cH:12][c:13]([CH:16]=[CH:17][c:18]2[cH:19][c:20]([O:28][CH3:29])[c:21]([O:26][CH3:27])[c:22]([O:24][CH3:25])[cH:23]2)[cH:14][cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C=Cc2ccc([N+](=O)[O-])cc2)cc(OC)c1OC
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Name
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Type
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product
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Smiles
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COc1cc(C=Cc2ccc(N)cc2)cc(OC)c1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |